

Baclofen-d4 chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Baclofen-d4**
Cat. No.: **B563136**

[Get Quote](#)

An In-depth Technical Guide to Baclofen-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and analysis of **Baclofen-d4**, a deuterated analog of the gamma-aminobutyric acid (GABA) derivative, Baclofen. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analytical studies.

Chemical Structure and Properties

Baclofen-d4, with the IUPAC name 4-amino-3-(4-chlorophenyl)-2,3,5,6-d4butanoic acid, is a stable isotope-labeled version of Baclofen.^[1] The deuterium atoms are typically introduced on the phenyl ring to increase the molecular weight, making it an ideal internal standard for mass spectrometry-based quantification of Baclofen in biological matrices.^{[1][2]}

Below is a diagram of the chemical structure of **Baclofen-d4**:

Caption: Chemical structure of **Baclofen-d4**.

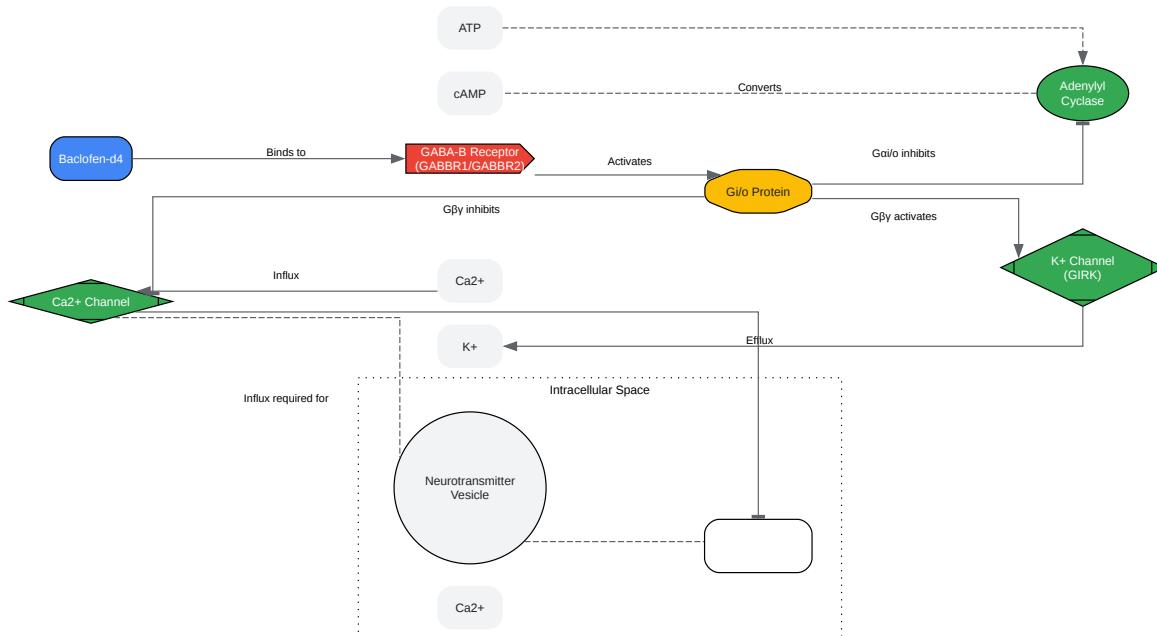
Table 1: Chemical and Physical Properties of **Baclofen-d4**

Property	Value	Reference(s)
Molecular Formula	C ₁₀ H ₈ D ₄ CINO ₂	[3]
Molecular Weight	217.69 g/mol	[3]
CAS Number	1189938-30-4	[3]
IUPAC Name	4-amino-3-(4-chlorophenyl)-2,3,5,6-d4)butanoic acid	[1]
Synonyms	β-(Aminomethyl)-4-chlorobenzenepropanoic Acid-d4, (±)-Baclofen-d4	[1]
Appearance	White to off-white solid	[4]
Solubility	Soluble in water	[1][5]
Storage Temperature	-20°C	[5]

Pharmacological Properties

Baclofen-d4, like its non-deuterated counterpart, is a selective agonist of the GABA-B receptor.[3][4] GABA-B receptors are metabotropic G-protein coupled receptors that mediate inhibitory neurotransmission in the central nervous system.[6]

Mechanism of Action and Signaling Pathway


Activation of the GABA-B receptor by **Baclofen-d4** initiates a signaling cascade that leads to neuronal inhibition. The receptor is a heterodimer composed of GABBR1 and GABBR2 subunits.[6] Upon agonist binding, the associated inhibitory G-protein (Gi/o) is activated. This leads to the dissociation of the G α and G $\beta\gamma$ subunits, which then modulate downstream effectors:

- Inhibition of Adenylyl Cyclase: The G α i/o subunit inhibits adenylyl cyclase, leading to decreased intracellular levels of cyclic AMP (cAMP).[1]
- Activation of Potassium Channels: The G $\beta\gamma$ subunit directly activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing an efflux of K⁺ ions and

hyperpolarization of the neuronal membrane.[7]

- Inhibition of Calcium Channels: The G β subunit also inhibits voltage-gated calcium channels, which reduces the influx of Ca $^{2+}$ ions and subsequently decreases the release of excitatory neurotransmitters.[8][9]

The net effect of these actions is a reduction in neuronal excitability.

[Click to download full resolution via product page](#)

Caption: GABA-B receptor signaling pathway activated by **Baclofen-d4**.

Experimental Protocols

Baclofen-d4 is primarily utilized as an internal standard in analytical methods for the quantification of Baclofen. Below are generalized experimental protocols for its synthesis and analysis.

Synthesis and Purification

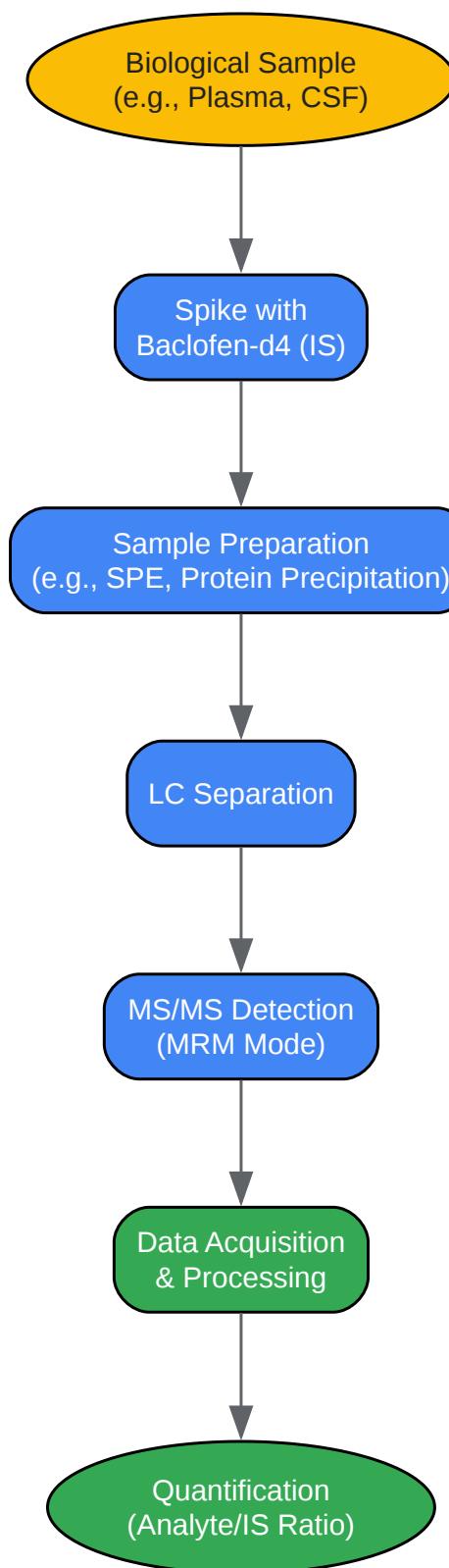
The synthesis of **Baclofen-d4** involves the incorporation of deuterium into the Baclofen molecule. A common strategy is to use a deuterated precursor in one of the established synthetic routes for Baclofen.

General Synthetic Workflow:

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and purification of **Baclofen-d4**.

Detailed Methodologies:


While specific, proprietary synthesis and purification protocols are not publicly available, a general approach can be derived from the synthesis of unlabeled Baclofen. One common route involves the Knoevenagel condensation of p-chlorobenzaldehyde with an active methylene compound, followed by a series of reactions to introduce the aminomethyl and carboxylic acid functionalities. To synthesize **Baclofen-d4**, a deuterated p-chlorobenzaldehyde ($p\text{-Cl-C}_6\text{D}_4\text{-CHO}$) would be used as the starting material.

Purification: The crude **Baclofen-d4** is typically purified using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) to achieve the high purity required for its use as an internal standard.

Analytical Methods

Baclofen-d4 is the preferred internal standard for the quantification of Baclofen in biological samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

LC-MS/MS Analysis Workflow:

[Click to download full resolution via product page](#)

Caption: Workflow for the quantification of Baclofen using **Baclofen-d4** by LC-MS/MS.

Table 2: Typical LC-MS/MS Parameters for Baclofen and **Baclofen-d4** Analysis

Parameter	Baclofen	Baclofen-d4 (Internal Standard)	Reference(s)
Precursor Ion (m/z)	214.1	218.1	[10][11]
Product Ion (m/z)	151.1	155.1	[10]
Ionization Mode	Positive Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)	Positive ESI or APCI	[10][11]

Detailed Methodologies:

A typical analytical method involves the following steps:

- **Sample Preparation:** Biological samples (e.g., plasma, cerebrospinal fluid) are spiked with a known concentration of **Baclofen-d4**. Proteins are then removed, often by precipitation with a solvent like acetonitrile. Alternatively, solid-phase extraction (SPE) can be used for sample clean-up and concentration.[2][11]
- **Chromatographic Separation:** The extracted sample is injected into an HPLC system. A C18 reversed-phase column is commonly used to separate Baclofen from other matrix components. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).
- **Mass Spectrometric Detection:** The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where the specific precursor-to-product ion transitions for both Baclofen and **Baclofen-d4** are monitored.
- **Quantification:** The concentration of Baclofen in the original sample is determined by comparing the peak area ratio of the analyte to the internal standard (**Baclofen-d4**) against a calibration curve prepared with known concentrations of Baclofen.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H-NMR and ¹³C-NMR spectroscopy are crucial for the structural confirmation of **Baclofen-d4**. The ¹H-NMR spectrum of **Baclofen-d4** will show the absence of signals corresponding to the aromatic protons that have been replaced by deuterium.

Conclusion

Baclofen-d4 is an indispensable tool for the accurate and precise quantification of Baclofen in preclinical and clinical research. Its well-defined chemical and physical properties, coupled with its identical pharmacological profile to unlabeled Baclofen, make it the ideal internal standard for mass spectrometry-based bioanalysis. This guide provides essential technical information to aid researchers and drug development professionals in their work with this important compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. What is the mechanism of Baclofen? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. iscientific.org [iscientific.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
- 8. droracle.ai [droracle.ai]
- 9. droracle.ai [droracle.ai]
- 10. Simultaneous Quantitation of S(+) and R(−)-Baclofen and Its Metabolite in Human Plasma and Cerebrospinal Fluid using LC–APCI–MS/MS: An Application for Clinical Studies

- PMC [pmc.ncbi.nlm.nih.gov]
- 11. Validated Method for the Quantification of Baclofen in Human Plasma Using Solid-Phase Extraction and Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Baclofen-d4 chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b563136#baclofen-d4-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com